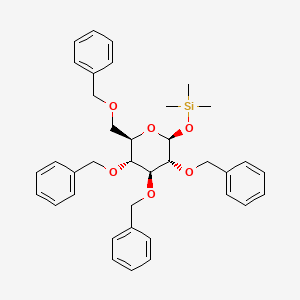
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is a valuable compound used in the synthesis of various glycosides and oligosaccharides. It plays a crucial role in the biomedical industry by enabling the development of drugs for studying diseases related to abnormal carbohydrate metabolism, such as diabetes and glycogen storage disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside typically involves the condensation of 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone with bis-O-(trimethylsilyl)-1,2-diols in the presence of trimethylsilyl trifluoromethanesulfonate as the catalyst . This reaction is carried out under mild conditions, usually at room temperature, and results in high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding glycosides.
Reduction: Reduction reactions can be used to remove the benzyl protecting groups.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the glucopyranoside ring.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl trifluoromethanesulfonate, pyridine, and dichloromethane . The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various glycosides and oligosaccharides, which are valuable intermediates in the synthesis of more complex carbohydrates and biologically active molecules.
Aplicaciones Científicas De Investigación
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It is used to study carbohydrate metabolism and the role of glycosides in biological systems.
Medicine: It is used in the development of drugs for treating diseases related to abnormal carbohydrate metabolism, such as diabetes and glycogen storage disorders.
Industry: It is used in the production of various glycosides and oligosaccharides for industrial applications.
Mecanismo De Acción
The mechanism of action of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside involves its role as a glycosyl donor in glycosylation reactions. The trimethylsilyl group acts as a protecting group, allowing selective reactions at specific positions on the glucopyranoside ring. The benzyl groups can be removed under mild conditions to yield the desired glycosides.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound is similar in structure but lacks the trimethylsilyl group.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: This compound is similar but has a different stereochemistry at the C-4 position.
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: This compound has acetyl groups instead of benzyl groups.
Uniqueness
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is unique due to the presence of the trimethylsilyl group, which provides additional protection and selectivity in glycosylation reactions. This makes it a valuable intermediate in the synthesis of complex carbohydrates and biologically active molecules.
Propiedades
Número CAS |
89825-08-1 |
|---|---|
Fórmula molecular |
C37H44O6Si |
Peso molecular |
612.8 g/mol |
Nombre IUPAC |
trimethyl-[(2S,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxysilane |
InChI |
InChI=1S/C37H44O6Si/c1-44(2,3)43-37-36(41-27-32-22-14-7-15-23-32)35(40-26-31-20-12-6-13-21-31)34(39-25-30-18-10-5-11-19-30)33(42-37)28-38-24-29-16-8-4-9-17-29/h4-23,33-37H,24-28H2,1-3H3/t33-,34-,35+,36-,37+/m1/s1 |
Clave InChI |
PTUOHXMVVREBBG-MANRWTMFSA-N |
SMILES isomérico |
C[Si](C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canónico |
C[Si](C)(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


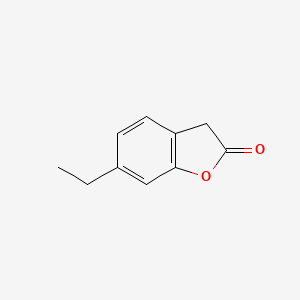

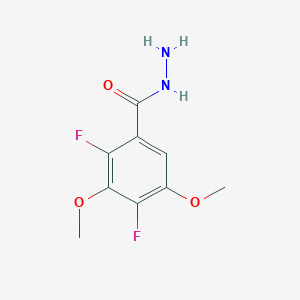

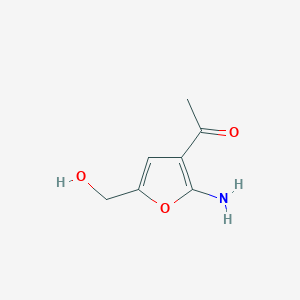
![(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12853719.png)
![6-Iodo-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12853720.png)
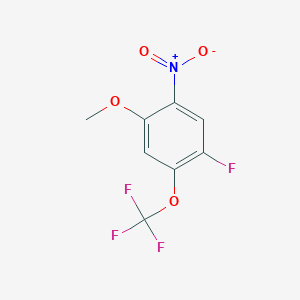


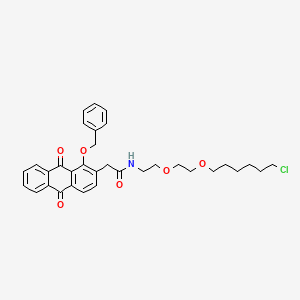
![2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole](/img/structure/B12853738.png)


